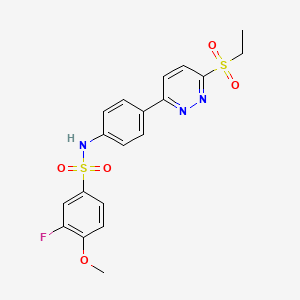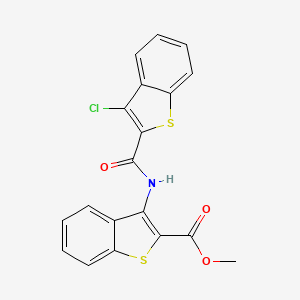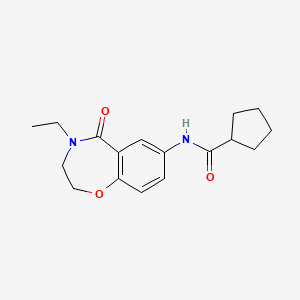
(E)-1-ベンジル-3-(3-(3-メトキシベンジル)-2-オキソ-2,3-ジヒドロキナゾリン-4(1H)-イリデン)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- タイトル化合物は、乳癌に対する細胞毒性活性を調査されています。分子ドッキング研究により、既知の抗癌剤であるタモキシフェンよりも、より負の結合自由エネルギーを示すことが明らかになりました。 これは、ERα阻害剤としての可能性と、抗癌剤としてのさらなる開発のための候補であることを示唆しています .
- タイトル化合物は、還流条件下でリンカーモードアプローチを使用して合成されました。分光分析(UV-Vis、FT-IR、HRMS、1Dおよび2D NMR)により、その構造が確認されました。 分子ドッキングとMDシミュレーションを含む計算方法を使用して、その乳癌に対する効力を調査しました .
- カルコン(1,3-ジフェニルプロプ-2-エン-1-オン)は、さまざまな生物活性を持つ天然物です。タイトル化合物であるカルコン-サリチル酸ハイブリッドは、カルコンとサリチル酸誘導体の両方の特徴を組み合わせています。 このようなハイブリッドは、特に抗癌剤の観点から、創薬研究にとって有望です .
- 分子ドッキングとMDシミュレーションを含む計算アプローチを使用して、タイトル化合物の挙動を予測しました。 これらの研究は、その結合相互作用、安定性、および潜在的な作用機序に関する洞察を提供します .
- ヒドロキシル化およびメトキシル化カルコンは、以前、MCF-7細胞株に対して強力な細胞毒性活性を示すことが実証されています。 タイトル化合物はカルコンと構造的に類似しているため、乳癌細胞に対するその活性をさらに調査する必要があります .
- サリチル酸誘導体も、MCF-7を含むさまざまな癌細胞株に対して細胞毒性を示すことが示されています。 タイトル化合物のハイブリッドな性質は、カルコンとサリチル酸の両方の特徴を組み合わせており、生物活性を高める可能性があります .
抗癌特性
ハイブリッド化合物の合成
カルコン-サリチル酸ハイブリダイゼーション
in silico研究
MCF-7細胞株活性
サリチル酸誘導体
要約すると、タイトル化合物は抗癌剤として有望であり、そのハイブリッド構造は創薬のためのユニークな道を開きます。 研究者は、癌治療などにおけるその潜在的な応用をさらに探求しています . さらに詳細が必要な場合、または追加のアプリケーションが必要な場合は、お気軽にお問い合わせください! 😊
特性
CAS番号 |
941895-50-7 |
|---|---|
分子式 |
C24H22N4O3 |
分子量 |
414.465 |
IUPAC名 |
1-benzyl-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(14-19)16-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H2,25,27,29) |
InChIキー |
YXPJHFRUJNOCPZ-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)


![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)
![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
![2-[(3,4-dimethoxyphenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2472635.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2472636.png)
![[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2472637.png)




